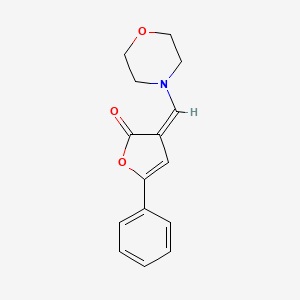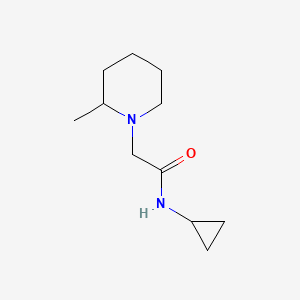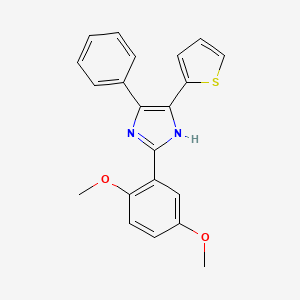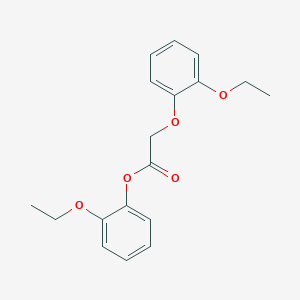![molecular formula C17H26N2O3S B4765606 N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4765606.png)
N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
“N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide” is a complex organic compound. It contains a propanamide group, which is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The compound also contains a cyclopentyl group (a five-membered ring), a phenyl group (a six-membered ring), and a sulfonyl group (SO2) attached to the nitrogen of the propylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl and phenyl groups would provide a degree of rigidity to the molecule, while the propylamino and sulfonyl groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the amide group could potentially make this compound polar, and therefore soluble in polar solvents .Mecanismo De Acción
N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide acts as an inhibitor of this compound, which is an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting this compound, this compound increases the levels of anandamide, which in turn activates cannabinoid receptors in the brain and other organs. This activation leads to the analgesic, anxiolytic, and anti-inflammatory effects observed in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the brain and other organs. It also has been shown to reduce pain, anxiety, and inflammation in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the endocannabinoid system. It also has good pharmacokinetic properties, which allows for easy administration and dosing in preclinical studies. However, one limitation of this compound is that it is not very soluble in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of pain, anxiety, and inflammation in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its interactions with other compounds in the endocannabinoid system.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-{4-[(propylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclopentyl-3-[4-(propylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-13-18-23(21,22)16-10-7-14(8-11-16)9-12-17(20)19-15-5-3-4-6-15/h7-8,10-11,15,18H,2-6,9,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWXJLDXCWZMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4765535.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)

![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4765592.png)

![methyl 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4765621.png)
![7-(1-methylethylidene)-3-({[1-(4-propylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4765626.png)

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4765650.png)

![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)